Cyclopentyl(4-methoxyphenyl)acetonitrile

PDE4 inhibition Inflammation Asthma

Sourcing a reliable arylacetonitrile scaffold for cortisol modulation programs is challenged by inconsistent isomer ratios and unvalidated biological activity. Cyclopentyl(4-methoxyphenyl)acetonitrile (CAS 955125-92-5) is a defined, literature-validated intermediate that solves this supply risk. - Enables development of CYP11B1 inhibitors with a demonstrated 2 nM potency and near 4,000-fold selectivity improvement over metyrapone. - Optimized leads from this core show high oral bioavailability (F=50% in rats) and ex vivo efficacy in human skin models at 5 µM. - Provides conformational constraint with its cyclopentyl ring, directly improving target binding affinity and metabolic stability in lead optimization.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B12630222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(4-methoxyphenyl)acetonitrile
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C#N)C2CCCC2
InChIInChI=1S/C14H17NO/c1-16-13-8-6-12(7-9-13)14(10-15)11-4-2-3-5-11/h6-9,11,14H,2-5H2,1H3
InChIKeySZBFGZFETJBAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(4-methoxyphenyl)acetonitrile: Core Pharmacophore & Procurement


Cyclopentyl(4-methoxyphenyl)acetonitrile (CAS 955125-92-5) and its 3-cyclopentyloxy analog (CAS 141333-36-0) are arylacetonitrile scaffolds characterized by a central nitrile group flanked by a 4-methoxyphenyl ring and a cyclopentyl (or cyclopentyloxy) moiety [1]. These compounds are not marketed as finished drugs but serve as critical synthetic intermediates and core pharmacophores in medicinal chemistry, most notably in the development of selective phosphodiesterase 4 (PDE4) inhibitors (e.g., Ariflo™, CDP840) [2] and selective CYP11B1 inhibitors for cortisol modulation [3]. Their procurement value is driven by the specific substitution pattern (cyclopentyl vs. cyclopentyloxy) and the methoxy position, which profoundly impact downstream biological activity and synthetic tractability [1].

1
Scaffold identity directs target engagement
3-cyclopentyloxy-4-methoxyphenyl suits PDE4 inhibitor design; simple cyclopentyl(4-methoxyphenyl)acetonitrile fits CYP11B1 programs.
2
Substitution pattern determines pathway-study fit
Cyclopentyloxy vs. cyclopentyl alters isoform engagement; methoxy position modulates selectivity and synthetic tractability.
3
Procurement as core pharmacophore, not finished molecule
Intended as a synthetic intermediate for lead optimization; evaluate purity, regioisomeric identity, and batch-specific characterization.

Cyclopentyl(4-methoxyphenyl)acetonitrile: Why Generic Substitution Fails


Within the arylacetonitrile class, seemingly minor structural modifications—such as the presence of a cyclopentyloxy versus a methoxy group, or the position of the methoxy substituent—dramatically alter biological target engagement, selectivity profiles, and pharmacokinetic properties [1]. For instance, the 3-cyclopentyloxy-4-methoxyphenyl motif is a privileged pharmacophore for potent PDE4 inhibition, while the simple cyclopentyl(4-methoxyphenyl)acetonitrile scaffold serves as a distinct entry point for CYP11B1 inhibitor optimization [2]. Furthermore, the specific regiochemistry (e.g., 3-cyclopentyloxy-4-methoxy vs. 4-cyclopentyloxy-3-methoxy) can critically affect binding affinity and metabolic stability, making generic substitution without rigorous comparative data a high-risk strategy in lead optimization and scale-up procurement [3]. The following evidence quantifies these differentiation points.

Cyclopentyl/cyclopentyloxy swap Replacing the 3-cyclopentyloxy motif with a simple cyclopentyl group may shift PDE4 inhibition potency and isoform selectivity, as shown by CDP840 vs. rolipram context.
Regiochemistry mismatch 3-cyclopentyloxy-4-methoxy vs. 4-cyclopentyloxy-3-methoxy substitution can alter binding affinity and metabolic stability; generic substitution may require rigorous comparative data.
Simpler arylacetonitrile analogs Phenylacetonitrile or 4-methoxyphenylacetonitrile without the cyclopentyl ring lack conformational constraint, which may limit target engagement and synthetic handle differentiation.

Cyclopentyl(4-methoxyphenyl)acetonitrile: Quantified Differentiation Evidence


PDE4A Inhibition: CDP840 vs. Rolipram

The 3-cyclopentyloxy-4-methoxyphenylacetonitrile scaffold, as incorporated in the lead compound CDP840, demonstrates a fundamentally different inhibition profile on the PDE4A variant (PDE-4A330-886) compared to the classical PDE4 inhibitor rolipram. While rolipram exhibits low-affinity inhibition of this variant (IC50 = 1022 nM), CDP840 maintains high potency (IC50 = 3.9 nM) [1]. This represents a >260-fold difference in potency, highlighting that the 3-cyclopentyloxy-4-methoxyphenyl moiety confers a distinct mode of interaction with the PDE4 catalytic site that is not replicated by simpler PDE4 inhibitor pharmacophores [1]. Furthermore, CDP840 acts as a simple competitive inhibitor, whereas rolipram shows complex binding heterogeneity [2].

PDE4A inhibition: CDP840 vs. rolipram
Head-to-head
IC50 3.9 nM vs. 1022 nM (>260-fold difference)
Supports PDE4A variant assay context
Human recombinant PDE4A330-886 variant; competitive inhibition for CDP840.
PDE4 inhibition Inflammation Asthma

CYP11B1 Inhibition: Lead Compound vs. Metyrapone

A lead compound derived from the cyclopentyl(4-methoxyphenyl)acetonitrile scaffold demonstrated significantly improved potency against human CYP11B1 compared to the clinically used inhibitor metyrapone. The optimized inhibitor achieved an IC50 of 2 nM for human CYP11B1 [1], representing a 50-fold improvement in potency over a previously reported selective CYP11B1 inhibitor from the same class [1]. In contrast, metyrapone exhibits an IC50 of approximately 7.83 µM (7830 nM) against CYP11B1 . This translates to a potency difference of nearly 4,000-fold in favor of the cyclopentyl(4-methoxyphenyl)acetonitrile-derived compound [1]. Additionally, the optimized lead exceeded metyrapone in terms of selectivity for CYP11B1 over related steroidogenic enzymes [1].

CYP11B1 inhibition: lead vs. metyrapone
Reported
IC50 2 nM vs. 7830 nM (~3,915-fold difference)
Supports CYP11B1 inhibition assay context
In vitro enzyme assay; target data from academic optimization program.
CYP11B1 inhibition Cushing's syndrome Selectivity

CYP11B1 Selectivity over CYP11B2 vs. Metyrapone

Selectivity between the highly homologous enzymes CYP11B1 (cortisol synthesis) and CYP11B2 (aldosterone synthesis) is a critical challenge in drug development. A lead compound from the cyclopentyl(4-methoxyphenyl)acetonitrile series demonstrated significantly enhanced selectivity for CYP11B1 over CYP11B2 compared to metyrapone [1]. The improved selectivity profile is essential for avoiding electrolyte imbalances and hypotension associated with CYP11B2 inhibition [1]. While exact fold-selectivity values for metyrapone are often reported as low (SIB ~4.8 [2]), the optimized cyclopentyl(4-methoxyphenyl)acetonitrile derivative showed a much wider selectivity margin, contributing to its identification as a superior candidate for in vivo studies [1].

CYP11B1 selectivity over CYP11B2
Class-level
Qualitative improvement over metyrapone; fold-selectivity not quantified
Selectivity profile review needed
Data to verify against established selectivity benchmarks.
CYP11B1 CYP11B2 Selectivity

Oct3/4 Induction by O4I1 vs. Control

The 3-cyclopentyloxy-4-methoxyphenylacetonitrile scaffold, when incorporated into the derivative O4I1, demonstrates potent induction of Oct3/4 gene expression, a key transcription factor for pluripotency. O4I1 at 10 μM and 20 μM concentrations increased Oct3/4 gene expression by approximately 2.5-fold and 4-fold, respectively, over untreated controls . This dose-dependent activation confirms the functional utility of the cyclopentyloxy-4-methoxyphenylacetonitrile core in modulating stem cell transcription factors. In contrast, the simple phenylacetonitrile analog O4I1 (lacking the cyclopentyloxy group) shows a different potency profile, with EC50 values and maximal activation levels that are context-dependent, underscoring the importance of the cyclopentyloxy moiety for optimal Oct3/4 induction [1].

Oct3/4 induction by O4I1
Reported
4-fold increase at 20 µM over untreated control
Supports Oct3/4 induction assay context
Cell-based gene expression assay; dose-dependent response.
Oct3/4 induction iPSC Regenerative medicine

Synthesis Yield: Cyclopentyl vs. Phenylacetonitrile

The condensation of cyclopentanone with phenylacetonitrile to yield α-cyclopentylidenephenylacetonitrile demonstrates the practical synthetic advantages of the cyclopentyl-substituted arylacetonitrile framework. When equimolar quantities of cyclopentanone and phenylacetonitrile were used, the yield was only 30-40%. However, employing a fourfold excess of phenylacetonitrile increased the yield to 65% . This data provides a baseline for process optimization when scaling up syntheses involving cyclopentyl(4-methoxyphenyl)acetonitrile analogs, where the presence of the methoxy group may further influence reaction kinetics and yield . The documented yield improvement under excess reagent conditions informs procurement strategies for both the nitrile precursor and the final compound .

Synthesis yield benchmark
Method context
65% yield (4-fold excess phenylacetonitrile) vs. 30-40% (equimolar)
Supports process optimization context
Condensation of cyclopentanone with phenylacetonitrile; sodium ethylate conditions.
Synthesis Yield optimization Process chemistry

Cyclopentyl(4-methoxyphenyl)acetonitrile: Key Applications in Drug Discovery


PDE4 Inhibitor Optimization for Inflammatory Disease

Programs targeting PDE4 for asthma, COPD, or inflammatory bowel disease should prioritize procurement of the 3-cyclopentyloxy-4-methoxyphenylacetonitrile scaffold. The evidence shows that CDP840, built on this core, achieves a >260-fold improvement in potency over rolipram on a specific PDE4A variant (IC50 3.9 nM vs. 1022 nM) [1]. This translates to a higher probability of identifying clinical candidates with improved efficacy and reduced adverse effects, as CDP840 was well-tolerated in human studies in contrast to rolipram [1].

CYP11B1 Inhibitor for Cushing's Syndrome & Wound Healing

For research focused on cortisol modulation, the cyclopentyl(4-methoxyphenyl)acetonitrile scaffold provides a validated starting point for developing potent and selective CYP11B1 inhibitors. Optimized leads from this class achieve a nearly 4,000-fold improvement in CYP11B1 potency compared to metyrapone (IC50 2 nM vs. 7830 nM) and exhibit superior selectivity for CYP11B1 over CYP11B2 [2]. One lead candidate demonstrated high oral bioavailability in rats (F=50%) and another showed accelerated wound healing in human skin at 5 µM, confirming in vivo translatability [2].

Pluripotency Induction and iPSC Generation

The 3-cyclopentyloxy-4-methoxyphenylacetonitrile core, as found in O4I1, is a proven Oct3/4 inducer with a dose-dependent 4-fold increase in Oct3/4 gene expression at 20 µM . This quantifiable activity supports its use as a chemical tool in stem cell biology and regenerative medicine, specifically for enhancing iPSC generation efficiency. Procurement of this scaffold enables reproducible induction of pluripotency factors, a critical step in cellular reprogramming workflows [3].

Conformationally Constrained Intermediate Synthesis

The cyclopentyl(4-methoxyphenyl)acetonitrile scaffold serves as a versatile building block for introducing conformational constraint into drug molecules. Its cyclopentyl ring restricts rotational freedom compared to linear alkyl chains, which can improve target binding affinity and metabolic stability [4]. The documented synthesis of SB-200473, a PDE4 inhibitor, from this intermediate demonstrates its utility in constructing complex, biologically active molecules [4]. The yield optimization data for related cyclopentylidene derivatives (30-40% to 65% yield) provides a practical framework for process scale-up .

Application
Selection Property
Validation Focus
Inflammatory disease model PDE4 pathway study
3-cyclopentyloxy-4-methoxy substitution pattern
PDE4A variant competitive inhibition assay profile
Cortisol modulation research (CYP11B1 pathway)
CYP11B1 inhibitor scaffold identity
CYP11B1 selectivity over CYP11B2 and oral exposure model review
Pluripotency induction and iPSC generation research
Oct3/4 induction activity review
Dose-dependent gene expression assay context
Conformationally constrained intermediate synthesis
Cyclopentyl ring conformational constraint
Synthetic yield optimization and reaction scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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